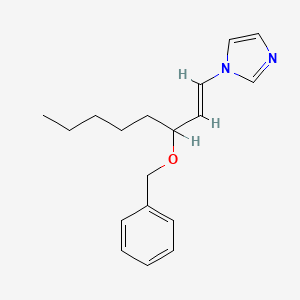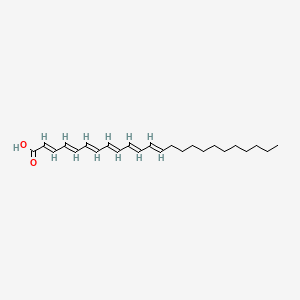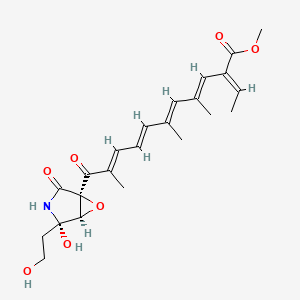
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is a hexadienedioic acid compound characterized by a 2-hydroxy substituent and a specific (2Z,4E) configuration. This compound is notable for its conjugated diene structure, which is significant in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The process includes a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method described above can be scaled up for industrial applications, given its efficiency and the high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Wirkmechanismus
The mechanism by which (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets. The conjugated diene structure allows it to participate in electron transfer reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application, such as antibacterial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
(2Z,4E)-2-Hydroxymuconic acid: This compound shares a similar hexadienedioic acid structure with a 2-hydroxy substituent.
(2Z,4E)-2,4-Dienamides: These compounds also feature conjugated diene structures and are used in similar applications.
Uniqueness: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is unique due to its specific (2Z,4E) configuration and the presence of both hydroxy and oxo functional groups
Eigenschaften
CAS-Nummer |
50480-67-6 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
(3E,5Z)-6-hydroxy-2-oxo-6-phenylhexa-3,5-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-8,13H,(H,15,16)/b8-4+,10-7- |
InChI-Schlüssel |
YOVXRIACERVBAG-BLQYPLODSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C=C/C(=O)C(=O)O)/O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
Synonyme |
2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, (E,Z)-isomer HOPDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


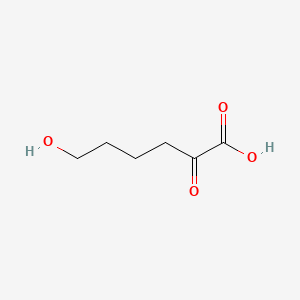



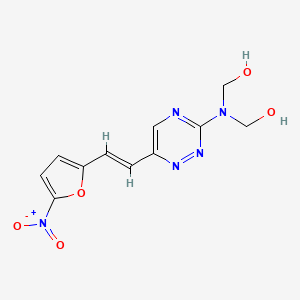

![(2R,3R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one](/img/structure/B1235005.png)

